2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxaindan-5-yl)-5-[({[1,1’-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a biphenyl moiety, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxaindan-5-yl)-5-[({[1,1’-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Biphenyl Moiety: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated precursor.
Attachment of the Dioxane Ring: The dioxane ring can be formed through a cyclization reaction involving diols and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethyl methyl ether, or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxaindan-5-yl)-5-[({[1,1’-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxaindan-5-yl)-5-phenyl-1,3,4-oxadiazole
- 2-(1,3-Dioxaindan-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(1,3-Dioxaindan-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(1,3-Dioxaindan-5-yl)-5-[({[1,1’-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C22H16N2O3S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-phenylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H16N2O3S/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)13-28-22-24-23-21(27-22)18-10-11-19-20(12-18)26-14-25-19/h1-12H,13-14H2 |
InChI Key |
ZSSPKMADGVCZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.